4-(ethanesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide
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Overview
Description
4-(ethanesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with ethylsulfonyl, fluorobenzo[d]thiazol, and pyridin-2-ylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ethanesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. The key steps include:
Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation reactions, typically using reagents like ethylsulfonyl chloride in the presence of a base.
Attachment of the Fluorobenzo[d]thiazol Group: This step involves the formation of the thiazole ring, which can be achieved through cyclization reactions involving thiourea and fluorinated aromatic compounds.
Incorporation of the Pyridin-2-ylmethyl Group: The pyridin-2-ylmethyl group is introduced through nucleophilic substitution reactions, often using pyridine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group can yield sulfoxides or sulfones, while reduction of the benzamide core can produce corresponding amines.
Scientific Research Applications
4-(ethanesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(ethanesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, where it can exert its effects through various pathways, such as inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: These compounds share a similar thiazole core and are used in organic electronics and as photocatalysts.
Bis(2-(benzo[d]thiazol-2-yl)-5-fluorophenolate)beryllium: This compound is used as an electron transport material in OLEDs and shares the fluorobenzo[d]thiazol moiety.
1-(6-Fluorobenzo[d]thiazol-2-yl)hydrazine: This compound is structurally related and used in various chemical and biological studies.
Uniqueness
4-(ethanesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]benzamide is unique due to its combination of functional groups, which confer specific electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and electronic characteristics.
Properties
IUPAC Name |
4-ethylsulfonyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S2/c1-2-31(28,29)18-9-6-15(7-10-18)21(27)26(14-17-5-3-4-12-24-17)22-25-19-11-8-16(23)13-20(19)30-22/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAQETPKHATHSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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